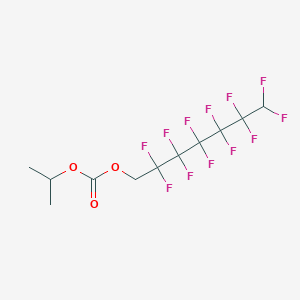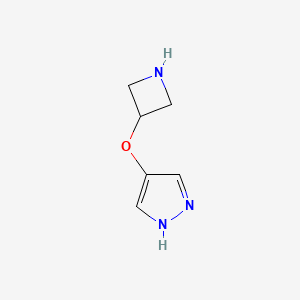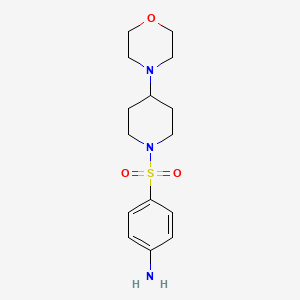
4-(4-(Hydroxymethyl)-1H-pyrazol-1-yl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-(Hydroxymethyl)-1H-pyrazol-1-yl)benzonitrile is an organic compound that features a pyrazole ring substituted with a hydroxymethyl group and a benzonitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Hydroxymethyl)-1H-pyrazol-1-yl)benzonitrile can be achieved through several synthetic routes. One common method involves the reaction of 4-(aminomethyl)benzonitrile with formaldehyde and a pyrazole derivative under acidic conditions. The reaction typically proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the employment of catalysts to enhance reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-(Hydroxymethyl)-1H-pyrazol-1-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Products include 4-(4-(Formyl)-1H-pyrazol-1-yl)benzonitrile or 4-(4-(Carboxyl)-1H-pyrazol-1-yl)benzonitrile.
Reduction: Products include 4-(4-(Hydroxymethyl)-1H-pyrazol-1-yl)benzylamine.
Substitution: Products depend on the substituent introduced, such as 4-(4-(Hydroxymethyl)-1H-pyrazol-1-yl)-2-bromobenzonitrile.
Applications De Recherche Scientifique
4-(4-(Hydroxymethyl)-1H-pyrazol-1-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-(4-(Hydroxymethyl)-1H-pyrazol-1-yl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxymethyl and nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Hydroxymethyl)benzonitrile: Lacks the pyrazole ring, making it less versatile in certain applications.
4-(4-(Methyl)-1H-pyrazol-1-yl)benzonitrile: Similar structure but with a methyl group instead of a hydroxymethyl group, affecting its reactivity and properties.
4-(4-(Hydroxymethyl)-1H-imidazol-1-yl)benzonitrile: Contains an imidazole ring instead of a pyrazole ring, which can alter its biological activity.
Uniqueness
4-(4-(Hydroxymethyl)-1H-pyrazol-1-yl)benzonitrile is unique due to the presence of both a hydroxymethyl group and a pyrazole ring, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C11H9N3O |
|---|---|
Poids moléculaire |
199.21 g/mol |
Nom IUPAC |
4-[4-(hydroxymethyl)pyrazol-1-yl]benzonitrile |
InChI |
InChI=1S/C11H9N3O/c12-5-9-1-3-11(4-2-9)14-7-10(8-15)6-13-14/h1-4,6-7,15H,8H2 |
Clé InChI |
PFPFYIVGOFNCAN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C#N)N2C=C(C=N2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[5-(4-Fluorophenyl)-2-thienyl][2-methyl-5-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)phenyl]-methanone](/img/structure/B12084561.png)
![4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclopentane]-7-one](/img/structure/B12084563.png)

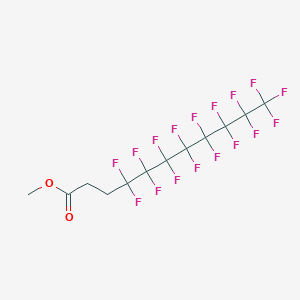
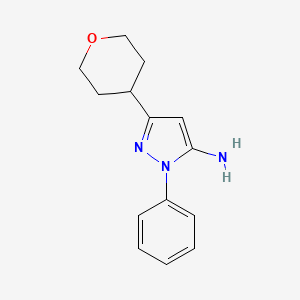

![Methyl 2-(6-nitro-[1,1'-biphenyl]-3-yl)-2-phenylacetate](/img/structure/B12084607.png)
